(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine
Overview
Description
“(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine” is a chemical compound with the CAS Number: 1341454-45-2 . It has a molecular weight of 210.36 . The IUPAC name for this compound is N-(cyclopropylmethyl)-N-ethyl-2-(4-piperidinyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 . This code provides a unique representation of the molecular structure.
Scientific Research Applications
Synthesis of Functionalized Piperidines
Research has shown the efficacy of related compounds in stereoselective cyclization processes to synthesize functionalized piperidines. For instance, CAN-mediated cyclization of epoxypropyl cinnamyl amines leads to the synthesis of 3,4,5-trisubstituted piperidines, illustrating a pathway for creating complex piperidine structures which could be analogs to (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine (Nair et al., 2006).
Catalyst in Organic Synthesis
Zinc(II)-catalyzed synthesis demonstrates the formation of highly functionalized piperidines from propargyl amines and cyclopropanes, suggesting that compounds with cyclopropyl and piperidine moieties, like (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, could act as intermediates or catalysts in organic synthesis (Lebold et al., 2009).
Lithiation-Substitution Reactions
Lithiation-substitution reactions at the α and β positions of N-Boc N-alkyl cyclopropyl amines have been explored, indicating potential for direct functionalization of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine at its cyclopropyl group (Park & Beak, 1996).
Antimicrobial and Cytotoxic Activity
Synthesis of 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, related to the structure of interest, has shown potential as antibacterial agents. This implies that derivatives of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine could have similar applications (Miyamoto et al., 1987).
Vasodilation Properties
Research into novel 3-pyridinecarboxylates, potentially related to the structural framework of (Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine, has been conducted to explore vasodilation properties, indicating potential therapeutic applications (Girgis et al., 2008).
Safety And Hazards
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-ethyl-2-piperidin-4-ylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-15(11-13-3-4-13)10-7-12-5-8-14-9-6-12/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCMKNDWEWHATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)(ethyl)[2-(piperidin-4-yl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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